2-bromo-N-methyl-N-(3-methylphenyl)propanamide
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Description
2-bromo-N-methyl-N-(3-methylphenyl)propanamide is a chemical compound that is likely to be of interest in the field of organic chemistry due to its potential applications in various chemical reactions and syntheses. While the specific compound is not directly mentioned in the provided papers, its structure suggests that it could be involved in reactions similar to those described in the papers, such as palladium-catalyzed arylation reactions , rearrangements involving bromine , and electrosynthesis involving bromide ions .
Synthesis Analysis
The synthesis of related brominated compounds often involves palladium-catalyzed reactions, as seen in the synthesis of 2-aryl-1,3-butadiene derivatives . The presence of a bromine atom in the compound suggests that it could be used as a substrate in similar palladium-catalyzed coupling reactions. Additionally, the synthesis of similar compounds has been achieved through the halogenation of precursor molecules, followed by treatment with nucleophiles .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-methyl-N-(3-methylphenyl)propanamide would likely be characterized by spectroscopic methods such as NMR and FT-IR, as well as by single-crystal X-ray diffraction . These techniques would provide detailed information about the arrangement of atoms within the molecule and the geometry of the molecular framework.
Chemical Reactions Analysis
Compounds similar to 2-bromo-N-methyl-N-(3-methylphenyl)propanamide can participate in various chemical reactions. For instance, brominated compounds can act as intermediates in electrophilic aromatic substitution reactions , serve as synthons in annulation reactions , and undergo functionalization to form C-S and C-N bonds . The bromine atom in such compounds is a reactive site that can be utilized for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-N-methyl-N-(3-methylphenyl)propanamide, such as solubility, melting point, and reactivity, would be influenced by its molecular structure. The presence of the bromine atom and the amide functional group would affect its polarity and hydrogen bonding capability. These properties are crucial for determining the compound's behavior in different solvents and its suitability for use in various chemical reactions .
Future Directions
properties
IUPAC Name |
2-bromo-N-methyl-N-(3-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-5-4-6-10(7-8)13(3)11(14)9(2)12/h4-7,9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGABQZXZEHHUCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-methyl-N-(3-methylphenyl)propanamide |
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